4-Hydrazinylbenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

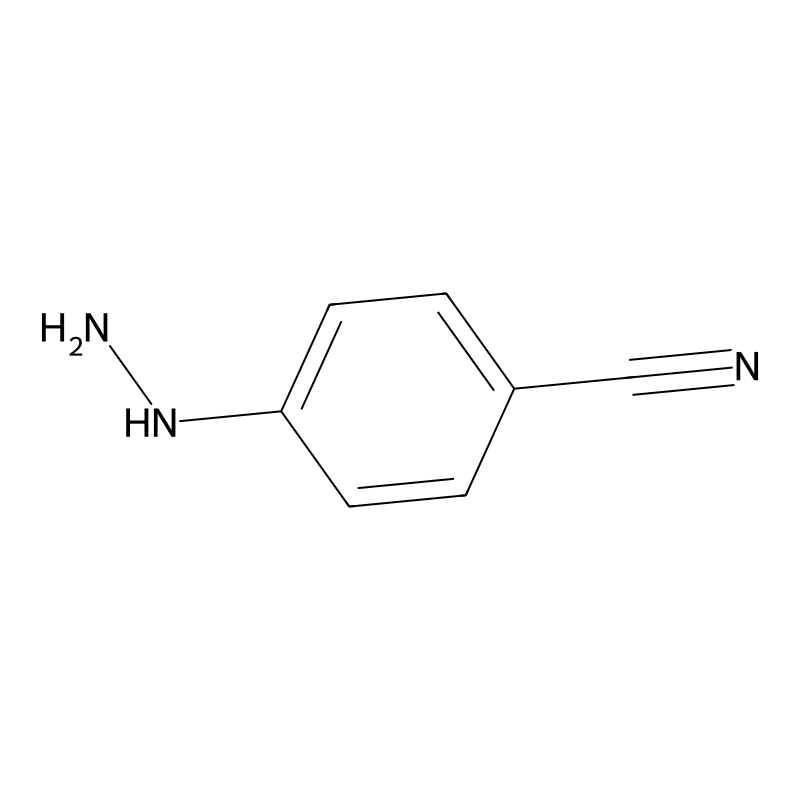

4-Hydrazinylbenzonitrile is an organic compound with the molecular formula C₇H₇N₃ and a molecular weight of 133.153 g/mol. It features a hydrazine functional group (-NH-NH₂) attached to a benzonitrile moiety, where the nitrile group (-C≡N) is located at the para position relative to the hydrazine. This compound is of interest in various fields such as medicinal chemistry and materials science due to its unique structural properties and potential biological activities .

Synthesis:

4-Hydrazinylbenzonitrile is an aromatic organic compound. It can be synthesized through various methods, including the reaction of p-nitrobenzohydrazide with phosphorus pentachloride followed by treatment with hydrazine hydrate [].

COX-2 Inhibition:

One of the primary areas of research involving 4-Hydrazinylbenzonitrile is its potential role in inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory mediators called prostaglandins. Excessive COX-2 activity is associated with various inflammatory diseases, including arthritis, pain, and cancer []. Studies have shown that 4-Hydrazinylbenzonitrile exhibits inhibitory effects on COX-2, suggesting its potential as a therapeutic candidate for inflammatory conditions [, ].

Antimicrobial Activity:

4-Hydrazinylbenzonitrile has also been investigated for its antimicrobial properties. Studies have reported its activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans [, ]. However, further research is necessary to elucidate the exact mechanisms of action and potential applications of 4-Hydrazinylbenzonitrile as an antimicrobial agent.

Example Reaction

The following is an example of a condensation reaction involving 4-hydrazinylbenzonitrile:

Research indicates that 4-hydrazinylbenzonitrile exhibits various biological activities, including:

- Antimicrobial Properties: It has shown potential against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation, although further research is needed to confirm these effects and understand the mechanisms involved .

The synthesis of 4-hydrazinylbenzonitrile typically involves:

- Hydrazinolysis of Benzonitrile: Benzonitrile can be treated with hydrazine hydrate under acidic conditions to yield 4-hydrazinylbenzonitrile.

- Reflux Method: The reaction mixture is refluxed for several hours, followed by purification techniques such as recrystallization or chromatography to isolate the product .

General Reaction Scheme

Studies have investigated the interactions of 4-hydrazinylbenzonitrile with various biological targets. These include:

- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic applications.

- Molecular Docking Studies: Computational studies suggest favorable binding interactions with certain protein targets, indicating its potential as a lead compound in drug design .

Several compounds share structural similarities with 4-hydrazinylbenzonitrile. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzonitrile | Nitrile | Simple aromatic structure without hydrazine group |

| Hydrazine | Hydrazine | Contains only hydrazine functional groups |

| 2-Hydrazinobenzonitrile | Isomer | Different position of hydrazine on the aromatic ring |

| Phenylhydrazine | Hydrazine derivative | Contains phenyl group instead of nitrile |

Uniqueness

4-Hydrazinylbenzonitrile's unique combination of a hydrazine group and a nitrile functionality allows it to participate in diverse

4-Hydrazinylbenzonitrile (CAS: 17672-27-4) emerged as a compound of interest in organic chemistry primarily due to its functional versatility. The compound contains both a hydrazinyl group and a nitrile group attached to a benzene ring, providing multiple reactive sites for chemical transformations. While the exact date of its first synthesis is not well-documented in the available literature, the compound has gained attention in recent decades for its potential applications in medicinal chemistry and as a synthetic intermediate.

Significance in Organic and Medicinal Chemistry

The significance of 4-hydrazinylbenzonitrile stems from its dual functionality and biological properties. Research has demonstrated that this compound inhibits cyclooxygenase-2 (COX-2) at physiological levels, which is attributed to its ability to form an acid complex with hydrochloric acid. The unsymmetrical nature of this molecule enables it to bind to the active site of COX-2, preventing coxibs from binding and thereby inhibiting their activity. This property positions 4-hydrazinylbenzonitrile as a potential candidate for anti-inflammatory drug development.

In organic chemistry, the compound serves as a versatile building block for synthesizing more complex molecules with potential biological activities. The hydrazinyl group provides a nucleophilic site for condensation reactions, while the nitrile group offers opportunities for various transformations including reduction to primary amines or conversion to other functional groups.

Current Research Landscape

Current research on 4-hydrazinylbenzonitrile focuses primarily on two areas: exploring its derivatives for enhanced biological activities and optimizing its synthesis methods. Recent studies have investigated derivatives such as (E)−4-(2-(4-hydroxybenzylidene)hydrazinyl)benzonitrile (HHBN), which has been synthesized and characterized using single crystal X-ray diffraction, Hirshfeld analysis, and molecular docking studies. These investigations aim to understand structure-activity relationships and potential applications in drug development.

The research landscape also encompasses efforts to develop more efficient synthetic routes for 4-hydrazinylbenzonitrile and its analogs, with a focus on improving yields and reducing environmental impact. This includes explorations of catalytic methods and green chemistry approaches.

Methodological Approaches in Literature

The literature on 4-hydrazinylbenzonitrile employs several methodological approaches:

Synthetic methodology: Studies focus on developing and optimizing synthetic routes, primarily through diazotization of 4-aminobenzonitrile followed by reduction.

Structural characterization: Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of the compound and its derivatives.

Computational studies: Molecular modeling and density functional theory (DFT) calculations are employed to understand the electronic properties and reactivity of the compound.

Biological evaluation: In vitro and in vivo studies assess the biological activities, particularly the COX-2 inhibitory properties and potential therapeutic applications.

Nucleophilic Properties

The hydrazinyl group in 4-hydrazinylbenzonitrile exhibits strong nucleophilic character, primarily through the terminal nitrogen atom bearing the lone pair of electrons. Comparative studies demonstrate that hydrazine derivatives possess nucleophilic reactivity comparable to methylamine, with relative reactivity values indicating efficient nucleophilic attack on electrophilic centers [3]. The nucleophilicity is enhanced by the electron-donating nature of the hydrazine moiety, which increases electron density at the reactive nitrogen center.

| Nucleophile | Relative Reactivity | Mechanism |

|---|---|---|

| Hydrazine | 1.0 | Nucleophilic addition |

| Methylamine | 1.2 | Nucleophilic addition |

| Ammonia | 0.3 | Nucleophilic addition |

| Hydroxylamine | 0.8 | Nucleophilic addition |

The nucleophilic attack proceeds through a two-step mechanism involving initial formation of a tetrahedral intermediate, followed by subsequent transformations depending on the electrophilic substrate [3] [4]. The hydrazinyl group demonstrates particular reactivity toward carbonyl compounds, forming stable adducts that can undergo further transformations.

Condensation Reactions

4-Hydrazinylbenzonitrile readily undergoes condensation reactions with aldehydes and ketones to form hydrazone derivatives. These reactions proceed through nucleophilic addition of the hydrazinyl group to the carbonyl carbon, followed by elimination of water [5] [6]. The reaction mechanism involves proton-catalyzed attack of the nucleophilic hydrazine on the carbonyl carbon, generating a tetrahedral intermediate that subsequently undergoes dehydration.

The condensation reaction can be represented as:

4-Hydrazinylbenzonitrile + R-CHO → 4-[(E)-2-R-ethylidene]hydrazinylbenzonitrile + H₂O

Typical reaction conditions involve heating the reactants in ethanol solvent, with yields ranging from 84-93% depending on the aldehyde or ketone substrate [7] [8]. The reaction is particularly effective with aromatic aldehydes, which provide additional stabilization through conjugation.

Hydrazone Formation Mechanisms

The mechanism of hydrazone formation from 4-hydrazinylbenzonitrile involves several distinct steps. The initial nucleophilic attack occurs at the carbonyl carbon, facilitated by proton transfer from the hydrazine nitrogen to the carbonyl oxygen [5] [9]. This generates a tetrahedral intermediate known as a carbinolamine, which exists in equilibrium with its tautomeric forms.

The rate-limiting step in hydrazone formation at neutral pH involves the breakdown of the tetrahedral intermediate to eliminate water [9]. The mechanism can be enhanced through intramolecular proton transfer, particularly when the substrate contains appropriately positioned functional groups that can facilitate this process. The reaction shows general acid catalysis, with the rate of formation being dependent on the pH of the reaction medium.

Detailed mechanistic studies reveal that the hydrazone formation proceeds through a stepwise mechanism rather than a concerted process. The initial C-N bond formation is followed by proton transfers and elimination of water, with each step contributing to the overall reaction rate [10] [11].

Transformations Involving the Nitrile Group

Reduction Pathways

The nitrile group in 4-hydrazinylbenzonitrile can undergo reduction through multiple pathways, leading to different products depending on the reducing agent and reaction conditions. Lithium aluminum hydride (LiAlH₄) provides complete reduction to the corresponding primary amine, while milder reducing agents such as diisobutylaluminum hydride (DIBAL) can selectively reduce the nitrile to an aldehyde [12] [13].

| Reducing Agent | Product | Conditions | Yield |

|---|---|---|---|

| LiAlH₄ | Primary amine | Ether, 0°C to reflux | 70-85% |

| DIBAL | Aldehyde | Toluene, -78°C | 60-75% |

| Pd/C + H₂ | Primary amine | Ethanol, 50°C, 4 atm | 80-95% |

The reduction with LiAlH₄ proceeds through a two-step mechanism involving sequential hydride additions. The first hydride attack generates an imine anion intermediate, which is subsequently attacked by a second equivalent of hydride to form a dianion. Protonation during workup yields the primary amine product [13] [14].

Catalytic hydrogenation using palladium on carbon provides an alternative reduction pathway that proceeds under milder conditions. This method shows excellent selectivity for the nitrile group while leaving the hydrazinyl functionality intact, making it particularly useful for selective transformations [15] [16].

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under both acidic and basic conditions, leading to the corresponding carboxylic acid. The hydrolysis mechanism involves initial attack of water or hydroxide ion on the nitrile carbon, followed by tautomerization and further hydrolysis steps [17] [18] [19].

Under acidic conditions, the mechanism begins with protonation of the nitrile nitrogen, which activates the triple bond toward nucleophilic attack by water. The resulting imidic acid intermediate tautomerizes to form an amide, which undergoes further hydrolysis to yield the carboxylic acid [20].

Basic hydrolysis proceeds through nucleophilic attack of hydroxide ion on the nitrile carbon, forming an anionic intermediate that undergoes proton transfer and subsequent hydrolysis. The reaction typically requires elevated temperatures and extended reaction times to achieve complete conversion [17].

Cycloaddition Chemistry

The nitrile group in 4-hydrazinylbenzonitrile can participate in 1,3-dipolar cycloaddition reactions with nitrones and other dipolar species. These reactions provide access to heterocyclic compounds, particularly oxadiazoline derivatives. The cycloaddition proceeds through a concerted mechanism, although the synchronicity of bond formation can vary depending on the electronic properties of the substrates.

The reaction with nitrones typically requires elevated temperatures and prolonged reaction times. Electron-withdrawing substituents on the nitrile enhance the reaction rate by increasing the electrophilicity of the nitrile carbon. The cycloaddition shows regioselectivity, with the nucleophilic oxygen of the nitrone attacking the nitrile carbon preferentially.

Substitution Reactions

Electrophilic Aromatic Substitution

The aromatic ring in 4-hydrazinylbenzonitrile can undergo electrophilic aromatic substitution reactions, although the electronic effects of the substituents significantly influence the reactivity and regioselectivity. The hydrazinyl group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic attack and directing substitution to the ortho and para positions.

The nitrile group, conversely, serves as an electron-withdrawing substituent that deactivates the aromatic ring and directs substitution to the meta position. The combined effects of these substituents result in complex substitution patterns that depend on the relative electronic influences and steric factors.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The reaction conditions typically require the use of strong acids or Lewis acid catalysts to generate the necessary electrophilic species.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitrile group enables nucleophilic aromatic substitution reactions under appropriate conditions. The reaction typically requires the presence of a good leaving group on the aromatic ring and strongly basic reaction conditions. The mechanism proceeds through formation of a Meisenheimer complex, followed by elimination of the leaving group.

The hydrazinyl group can also participate in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by electron-withdrawing substituents. Studies have shown that hydrazine and its derivatives can effectively displace halide ions from activated aromatic compounds.

| Substrate | Nucleophile | Conditions | Yield |

|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Hydrazine | DMSO, 80°C | 85-92% |

| 4-Fluorobenzonitrile | Hydrazine | Ethanol, reflux | 75-80% |

| 2-Chloropyridine | Hydrazine | DMF, 100°C | 70-85% |

The reaction proceeds through an addition-elimination mechanism, with the rate-determining step being either the formation of the Meisenheimer complex or the elimination of the leaving group, depending on the specific substrate and reaction conditions.

Oxidation Reactions

Formation of Azo Compounds

The hydrazinyl group in 4-hydrazinylbenzonitrile can undergo oxidation to form azo compounds through various oxidative processes. The oxidation can be achieved using different oxidizing agents, each offering specific advantages in terms of selectivity, yield, and reaction conditions.

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| Selectfluor | Azo compounds | 75-90% | Room temperature |

| H₂O₂/HBr | Azo compounds | 80-95% | Mild conditions |

| Iodine/O₂ | Azo compounds | 85-99% | Ambient O₂ |

| Periodate | Nitrogen gas | Quantitative | Acidic solution |

The mechanism of azo compound formation involves oxidative dehydrogenation of the hydrazine moiety. With Selectfluor as the oxidizing agent, the reaction proceeds through N-fluorination followed by elimination processes, resulting in the formation of the azo bond. The reaction is characterized by simple operation, mild conditions, and good functional group tolerance.

Iodine-catalyzed oxidation provides an environmentally friendly approach, utilizing ambient oxygen as the stoichiometric oxidant. The reaction proceeds through halogen bonding interactions that activate the hydrazine substrate toward oxidation. The process shows excellent yields and broad substrate scope, making it particularly attractive for synthetic applications.

Selective Oxidation Strategies

Selective oxidation of the hydrazinyl group while preserving the nitrile functionality requires careful choice of oxidizing agents and reaction conditions. The oxidation can be controlled through the use of mild oxidizing agents or by adjusting the reaction environment to favor selective transformation.

Molecular orbital calculations have provided insights into the oxidation mechanism, revealing that the oxidation preferentially proceeds through coordination of hydroxyl groups to hydrogen atoms, followed by elimination of water. This mechanistic understanding has enabled the development of more selective oxidation protocols.

The use of copper-based catalysts has shown promise for selective oxidation, providing good control over the reaction outcome while maintaining functional group compatibility. Electrochemical oxidation methods have also been developed, offering precise control over the oxidation potential and enabling selective transformations.